molecular formula C9H17NO2 B12941621 Methyl 3-(aminomethyl)cyclohexane-1-carboxylate

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate

Cat. No.: B12941621
M. Wt: 171.24 g/mol
InChI Key: MWAJXAZHGGMLIP-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is a cyclohexane derivative featuring a methyl ester at position 1 and an aminomethyl group at position 2. Its molecular formula is C₉H₁₇NO₂ (free base), with a molecular weight of 183.24 g/mol.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 3-(aminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3

InChI Key

MWAJXAZHGGMLIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate typically involves the esterification of 3-(aminomethyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. The use of biocatalysts, such as bacterial carboxylesterases, has been explored to achieve enantioselective synthesis, which is crucial for producing optically active forms of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Chemistry

In organic synthesis, methyl 3-(aminomethyl)cyclohexane-1-carboxylate serves as an important intermediate in the preparation of various organic compounds. Its unique structure allows for diverse reactivity, including:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Medicinal Chemistry

This compound is being explored for its biological activity, particularly in drug design and development. Its potential applications include:

  • Enzyme Inhibitors : The compound's ability to interact with specific molecular targets makes it a candidate for developing enzyme inhibitors, particularly in targeting β-lactamase enzymes that confer antibiotic resistance .
  • Pharmaceutical Intermediates : It can serve as a precursor for synthesizing pharmaceutical agents due to its functional groups that facilitate further chemical modifications.

Materials Science

The compound has shown promise in materials science, particularly as a building block for creating specialty chemicals and polymers. Applications include:

  • Curing Agents for Epoxy Resins : this compound can be utilized as a curing agent in epoxy formulations, enhancing mechanical properties and thermal stability .
  • Polymer Synthesis : It can act as a monomer or cross-linking agent in the production of polyamides and other polymeric materials.

Case Study 1: Imaging and Therapy

A study investigated the use of this compound derivatives as ligands for imaging and therapy in prostate cancer treatment. The compounds were evaluated for their binding affinity to prostate-specific membrane antigen (PSMA), demonstrating potential for targeted imaging techniques such as positron emission tomography (PET) .

Case Study 2: Enzyme Interaction Studies

Research focused on enzyme-substrate interactions highlighted how this compound could serve as a substrate or inhibitor in biochemical assays. This study provided insights into its mechanism of action, showcasing its role in modulating enzyme activity through specific binding interactions .

Data Table of Applications

Application AreaSpecific Use CaseReference
Organic ChemistryIntermediate in organic synthesis
Medicinal ChemistryPotential enzyme inhibitor
Materials ScienceCuring agent for epoxy resins
Imaging and TherapyPSMA ligands for cancer imaging
Polymer SynthesisMonomer for polyamide production

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with methyl 3-(aminomethyl)cyclohexane-1-carboxylate, differing in substituent positions, ring saturation, or functional groups:

Table 1: Structural Comparison of Cyclohexane Carboxylate Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl trans-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride 29275-88-5 C₉H₁₈ClNO₂ 231.70 Aminomethyl at position 4 (trans) Hydrochloride salt; enhanced solubility
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 1044637-58-2 C₁₀H₁₉NO₂ 201.27 Amino at position 3, methyl at position 4 Ethyl ester; potential steric effects
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride - C₉H₁₈ClNO₂ 231.70 Methylamino at position 1 Tertiary amine; reduced nucleophilicity
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ 157.18 Cyclopentane ring; amino at position 3 Smaller ring; increased ring strain
Ethyl 2-amino-1-cyclohexene-1-carboxylate - C₉H₁₅NO₂ 185.22 Unsaturated cyclohexene ring Conjugated system; altered reactivity

Physicochemical and Reactivity Comparisons

Solubility and Stability
  • Hydrochloride Salts: Methyl trans-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride exhibits higher aqueous solubility compared to the free base due to ionic character . Similarly, methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride shows stability in polar solvents, a trait critical for pharmaceutical formulations .
  • Ester Group Effects: Ethyl esters (e.g., ethyl 3-amino-4-methylcyclohexane-1-carboxylate) generally have lower polarity than methyl esters, impacting lipid solubility and metabolic stability .
Reactivity
  • Amino Group Reactivity: Primary amines (e.g., this compound) are more nucleophilic than tertiary amines (e.g., methyl 1-(methylamino)cyclohexanecarboxylate), making them preferable for conjugation reactions .

Stability and Decomposition

  • Maleimide-containing analogs (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) decompose at acidic pH, whereas primary amine derivatives remain stable under similar conditions .

Biological Activity

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

This compound is an analog of aminomethyl-cyclohexane carboxylic acid derivatives, which are known for their diverse pharmacological profiles. The synthesis typically involves the reaction of cyclohexanone derivatives with amines and subsequent esterification processes. This compound is structurally characterized by the presence of a carboxylate group and an amine side chain, which contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its roles as an enzyme inhibitor and potential therapeutic agent.

Antifibrinolytic Activity

One of the notable biological activities of related compounds, such as aminomethyl-cyclohexane-4-carboxylic acid (AMCHA), is their potent inhibitory effect on the fibrinolytic system. Research indicates that AMCHA exhibits significant inhibitory effects on plasminogen activation, making it a valuable compound in managing conditions associated with excessive fibrinolysis. Studies have shown that AMCHA's efficacy surpasses that of epsilon-aminocaproic acid (EACA) in both in vitro and in vivo settings .

CompoundInhibition Potency (IC50)Reference
This compoundTBDTBD
AMCHA0.5 mM
EACA1 mM

Antimicrobial Activity

In addition to its antifibrinolytic properties, this compound and its derivatives have been evaluated for antimicrobial activity. Preliminary studies suggest that compounds within this class may exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism may involve interference with bacterial cell wall synthesis or function .

Case Study 1: Inhibition of Plasmin System

A study conducted by researchers demonstrated that this compound effectively inhibited the plasmin system in rabbit models. The compound was administered intravenously, showing a marked reduction in fibrinolytic activity compared to control groups treated with EACA .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against clinically relevant strains. The compound displayed minimum inhibitory concentrations (MICs) that suggest potential for development as an antibacterial agent. Specific MIC values were reported at concentrations ranging from 50 to 200 µg/mL depending on the bacterial strain tested .

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications, particularly in anticoagulation therapy and antimicrobial treatments. Further studies are needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety profile in clinical settings.

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